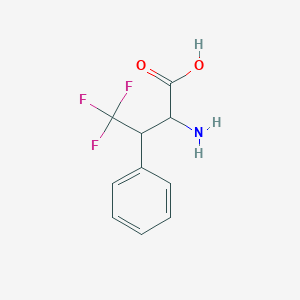

2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

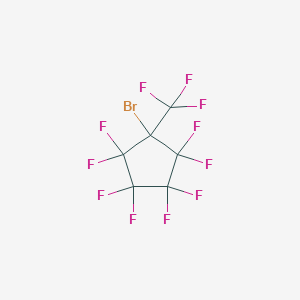

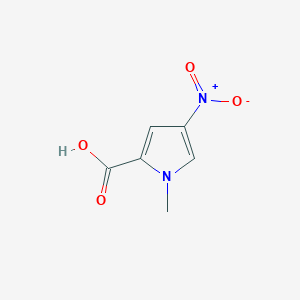

2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid is a fluorinated amino acid with potential applications in various scientific areas. Asymmetric syntheses of this compound have been developed due to its interesting chemical and physical properties, influenced by the trifluoro group and the phenyl group (Soloshonok, Ohkura, & Yasumoto, 2006).

Synthesis Analysis

The synthesis of 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid involves asymmetric methods for obtaining its S- and R- enantiomers. One approach includes a DBU-catalyzed asymmetric 1,3-proton shift transfer reaction, demonstrating practical application for large-scale synthesis with high chemical yield and enantioselectivity (Soloshonok et al., 2006).

Molecular Structure Analysis

The molecular structure of 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid has been explored in detail through various studies. Techniques such as vibrational spectra analysis, potential energy distribution, and quantum chemical computations have been employed to understand its structure and properties (Charanya, Sampathkrishnan, & Balamurugan, 2020).

Chemical Reactions and Properties

The chemical reactions involving 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid highlight its reactivity and application potential in various fields. The compound's amino and carboxy groups enable the formation of tetrazole-containing derivatives, showcasing its versatility in chemical modifications (Putis, Shuvalova, & Ostrovskii, 2008).

科学研究应用

1. Asymmetric Synthesis

- Application Summary: This compound is used in the asymmetric synthesis of enantiomerically pure derivatives, which are in high demand as bioisostere of leucine moiety in drug design .

- Methods of Application: The method developed for large-scale preparation employs a recyclable chiral auxiliary to form the corresponding Ni (II) complex with glycine Schiff base, which is alkylated with CF3–CH2–I under basic conditions. The resultant alkylated Ni (II) complex is disassembled to reclaim the chiral auxiliary and 2-amino-4,4,4-trifluorobutanoic acid, which is in situ converted to the N-Fmoc derivative .

- Results or Outcomes: The procedure was reproduced several times for consecutive preparation of over 300 g of the target (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid .

2. Agrochemical and Pharmaceutical Industries

- Application Summary: Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized from 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid, are used in the protection of crops from pests .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

3. DPP-4 Inhibitors

- Application Summary: Boc-®-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid, which can be synthesized from 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid, is used in the preparation of DPP-4 inhibitors, including sitagliptin . These inhibitors effectively regulate blood glucose levels in individuals with type 2 diabetes .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The application of this compound in the synthesis of DPP-4 inhibitors has shown promising results in the regulation of blood glucose levels .

4. Synthesis of Heterocyclic Compounds

- Application Summary: 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid is used as an active intermediate in the synthesis of agrochemicals, pharmaceuticals, and other industrial chemicals . It is particularly suitable for the preparation of trifluoromethyl-substituted heterocyclic compounds, such as uracil derivatives, thiazole derivatives, oxazine derivatives, and pyridine derivatives .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The use of this compound in the synthesis of heterocyclic compounds has expanded the range of available trifluoromethyl-substituted heterocyclic compounds .

5. Synthesis of Chiral α-Tertiary Amines

- Application Summary: Trifluoromethylketimines, which can be synthesized from 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid, are used in the enantioselective construction methods of chiral derivatives of α-tertiary amines . These amines are key components of bioactive compounds .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The use of this compound in the synthesis of chiral α-tertiary amines has shown promising results in the development of vital drugs .

6. Preparation of 4-Trifluoromethyl-1,3-Oxazin-6-Ones

- Application Summary: Ethyl 3-amino-4,4,4-trifluorocrotonate, which can be synthesized from 2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid, is used in the preparation of 4-trifluoromethyl-1,3-oxazin-6-ones .

- Methods of Application: The specific methods of application are not detailed in the source .

- Results or Outcomes: The use of this compound in the synthesis of 4-trifluoromethyl-1,3-oxazin-6-ones has expanded the range of available trifluoromethyl-substituted heterocyclic compounds .

安全和危害

属性

IUPAC Name |

2-amino-4,4,4-trifluoro-3-phenylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7(8(14)9(15)16)6-4-2-1-3-5-6/h1-5,7-8H,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFBWJOBUKKGCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,4,4-trifluoro-3-phenylbutanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetic acid](/img/structure/B51367.png)

![4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-2-carboxylic acid](/img/structure/B51371.png)

![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-](/img/structure/B51378.png)

![4-[{4-[(E)-(3-Acetyl-5-nitrothiophen-2-yl)diazenyl]-3-methylphenyl}(ethyl)amino]butyl acetate](/img/structure/B51380.png)